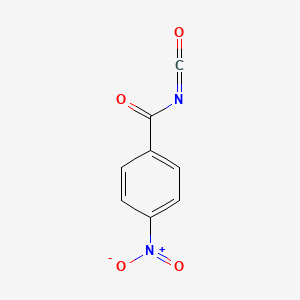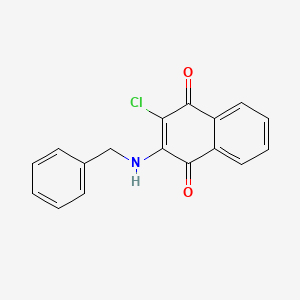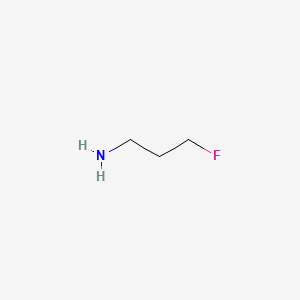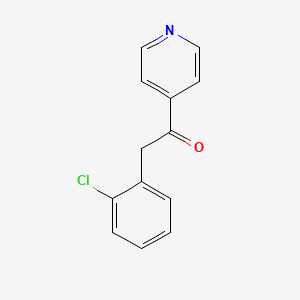
7-Bromo-5-fluoro-1-benzofuran-2-carboxylic acid
Overview
Description
7-Bromo-5-fluoro-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H4BrFO3 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of 7-Bromo-5-fluoro-1-benzofuran-2-carboxylic acid is represented by the InChI code1S/C9H4BrFO3/c10-5-1-4-2-7 (9 (12)13)14-8 (4)6 (11)3-5/h1-3H, (H,12,13) . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-5-fluoro-1-benzofuran-2-carboxylic acid include a molecular weight of 259.03 . The compound is typically stored at ambient temperature .Scientific Research Applications
- Application : It is used in the synthesis of 1-(7-benzofuranyl)-4-methylpiperazine, a compound that binds strongly and selectively to the serotonin receptor 5-HT2A in vitro .
- Application : Compound 36, a derivative of 5-bromo-1-benzofuran-2-carboxylic acid, exhibits significant cell growth inhibitory effects in various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
- Application : Novel chalcones, such as 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones, have been designed, synthesized, and characterized for their potential therapeutic effects .
- Application : 5-Bromo-7-fluorobenzofuran-2-carboxylic acid serves as a starting point for designing novel drugs with specific biological activities .
- Application : Researchers use it as a building block to create more complex molecules for various applications .
Serotonin Receptor Modulation
Anticancer Properties
Chalcone Compounds
Drug Development
Chemical Synthesis
Pharmaceutical Research
Safety And Hazards
properties
IUPAC Name |
7-bromo-5-fluoro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFO3/c10-6-3-5(11)1-4-2-7(9(12)13)14-8(4)6/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWDHPQCEFISNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1F)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591927 | |
| Record name | 7-Bromo-5-fluoro-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-fluoro-1-benzofuran-2-carboxylic acid | |
CAS RN |
550998-61-3 | |
| Record name | 7-Bromo-5-fluoro-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol](/img/structure/B3031526.png)




![N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3031533.png)

![methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B3031535.png)




![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B3031545.png)